molecular formula C20H21ClN2O2 B3552753 2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide

2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide

Cat. No.: B3552753
M. Wt: 356.8 g/mol
InChI Key: KXVKJJRMRXDIQA-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a 3-chlorobenzoyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide typically involves the following steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with N-cyclohexylbenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature (usually around 0-5°C initially, then allowing it to warm to room temperature) and stirring for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound would follow similar synthetic routes but with optimizations for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Hydrolysis: Yields 3-chlorobenzoic acid and N-cyclohexylbenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its properties may be exploited in the development of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved. For instance, if used as an enzyme inhibitor, it may bind to the active site or an allosteric site, preventing substrate binding or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-chlorobenzoyl)amino]-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-[(3-chlorobenzoyl)amino]-N-methylbenzamide: Contains a methyl group instead of a cyclohexyl group.

    2-[(3-chlorobenzoyl)amino]-N-ethylbenzamide: Features an ethyl group in place of the cyclohexyl group.

Uniqueness

2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-15-8-6-7-14(13-15)19(24)23-18-12-5-4-11-17(18)20(25)22-16-9-2-1-3-10-16/h4-8,11-13,16H,1-3,9-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVKJJRMRXDIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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